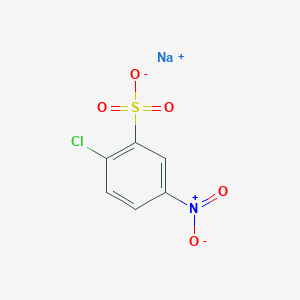
2-Cloro-5-nitrobencenosulfonato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-chloro-5-nitrobenzenesulfonate is a chemical compound with the molecular formula C6H3ClNNaO5S and a molecular weight of 259.6 g/mol . It is characterized by the presence of sodium, chloro, nitro, and sulfonate functional groups. This compound is commonly used in organic synthesis and various chemical processes .
Aplicaciones Científicas De Investigación
Sodium 2-chloro-5-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sodium 2-chloro-5-nitrobenzenesulfonate typically involves the reaction of 4-chloronitrobenzene with fuming sulfuric acid, followed by neutralization with sodium hydroxide . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of Sodium 2-chloro-5-nitrobenzenesulfonate may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-chloro-5-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles in polar solvents.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, often resulting in substituted aromatic compounds.
Reduction: The major product is 2-chloro-5-aminobenzenesulfonate.
Oxidation: Products vary based on the oxidizing agent and conditions used.
Mecanismo De Acción
The mechanism of action of Sodium 2-chloro-5-nitrobenzenesulfonate in chemical reactions involves its functional groups. The chloro group can participate in nucleophilic substitution, while the nitro group can undergo reduction or oxidation. These reactions are facilitated by the compound’s ability to interact with various molecular targets and pathways, depending on the specific conditions and reagents used .
Comparación Con Compuestos Similares
- Sodium 2-chloro-4-nitrobenzenesulfonate
- Sodium 2-chloro-3-nitrobenzenesulfonate
- Sodium 2-chloro-6-nitrobenzenesulfonate
Comparison: Sodium 2-chloro-5-nitrobenzenesulfonate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns and suitability for specific synthetic routes .
Propiedades
Número CAS |
946-30-5 |
|---|---|
Fórmula molecular |
C6H4ClNNaO5S |
Peso molecular |
260.61 g/mol |
Nombre IUPAC |
sodium;2-chloro-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,(H,11,12,13); |
Clave InChI |
WMYFGZQYUQSOIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])Cl.[Na+] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)Cl.[Na] |
Key on ui other cas no. |
946-30-5 |
Pictogramas |
Irritant |
Sinónimos |
2-Chloro-5-nitrobenzenesulfonic Acid Sodium Salt; 6-Chloro-3-nitrobenzenesulfonic Acid Sodium Salt; Sodium 1-Chloro-4-nitrobenzene-2-sulfonate; Sodium 2-Chloro-5-nitrobenzenesulfonate; Sodium 6-Chloro-3-nitrobenzenesulfonate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Sodium 2-chloro-5-nitrobenzenesulfonate in the synthesis of the reactive blue dye KN-FB?
A1: Sodium 2-chloro-5-nitrobenzenesulfonate serves as the starting material in the multi-step synthesis of the reactive blue dye KN-FB []. This implies that its chemical structure and reactivity are crucial for the subsequent reactions that lead to the final dye molecule. The researchers used this compound as a foundation to build upon through a series of chemical transformations, including chlorosulfonation, sulfination, hydroxyethylation, amination, acylation, reduction, condensation, ring closure, and esterification []. Each step modifies the molecule, ultimately leading to the desired dye structure with high fixing efficiency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















